molecular formula C17H20FN3O3 B2818682 Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate CAS No. 1351614-50-0

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Cat. No.: B2818682
CAS No.: 1351614-50-0
M. Wt: 333.363
InChI Key: KFQXQHPGDWXWAN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H11FN2O3\text{C}_{12}\text{H}_{11}\text{F}\text{N}_{2}\text{O}_{3}

Its IUPAC name is this compound. The presence of the oxadiazole moiety is particularly notable as it is often associated with various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various pathogens. A study reported that certain oxadiazole derivatives displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
Derivative 7b0.22Staphylococcus aureus
Derivative 100.25Staphylococcus epidermidis

Cytotoxicity and Anticancer Potential

The anticancer potential of oxadiazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative of the oxadiazole structure was shown to have an IC50 value lower than that of doxorubicin in Jurkat cells, suggesting a promising anticancer activity .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
Jurkat<10Doxorubicin (15)
HT-29<8Doxorubicin (12)

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : Certain oxadiazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies

Several case studies illustrate the efficacy of oxadiazole-containing compounds:

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .
  • Evaluation of Anticancer Activity : In a study examining the cytotoxic effects on human cancer cell lines, a related compound demonstrated significant inhibition of cell growth and induced apoptosis in breast cancer cells .

Properties

IUPAC Name

ethyl 2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-23-15(22)11-21-9-7-13(8-10-21)17-20-19-16(24-17)12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQXQHPGDWXWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.